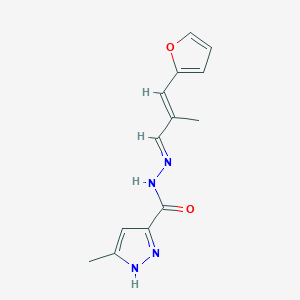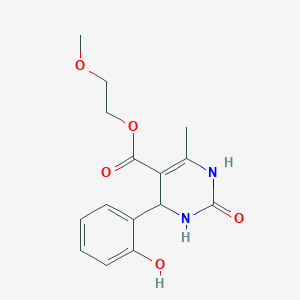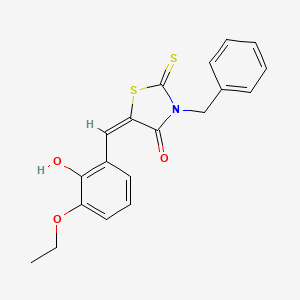![molecular formula C23H18N2O3S B11667307 4-((E)-{[(9H-fluoren-9-ylthio)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11667307.png)
4-((E)-{[(9H-fluoren-9-ylthio)acetyl]hydrazono}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, which is known for its rigidity and aromaticity, making it a valuable component in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenyl Sulfanyl Intermediate: This step involves the reaction of fluorene with a suitable sulfanylating agent under controlled conditions to form the fluorenyl sulfanyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product undergoes amidation with an appropriate amine to form the acetylamido derivative.
Condensation: Finally, the acetylamido derivative is condensed with 4-formylbenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethoxycarbonyl (Fmoc) Derivatives: Commonly used in peptide synthesis.
Fluorenone Derivatives: Known for their photophysical properties.
Benzoic Acid Derivatives: Widely used in pharmaceuticals and materials science.
Uniqueness
4-[(E)-{[2-(9H-FLUOREN-9-YLSULFANYL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID stands out due to its combination of a fluorenyl group and a benzoic acid moiety, providing unique structural and functional properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C23H18N2O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[(E)-[[2-(9H-fluoren-9-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O3S/c26-21(25-24-13-15-9-11-16(12-10-15)23(27)28)14-29-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-13,22H,14H2,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
MLZMREQRVKTVMZ-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667224.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B11667241.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B11667257.png)


![(2-methoxy-4-{(Z)-[2,4,6-trioxo-1-(prop-2-en-1-yl)tetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11667268.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667271.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11667272.png)

![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11667278.png)
![11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11667284.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667292.png)


